molecular formula C5H11N5 B13321289 5-(Aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine

5-(Aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine

Katalognummer: B13321289
Molekulargewicht: 141.18 g/mol
InChI-Schlüssel: DOJPFFJADLTHPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a triazole derivative with an aminomethylating agent in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles .

Wissenschaftliche Forschungsanwendungen

5-(Aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Aminomethyl)-N,N-dimethyl-4H-1,2,4-triazol-3-amine is unique due to its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C5H11N5

Molekulargewicht

141.18 g/mol

IUPAC-Name

5-(aminomethyl)-N,N-dimethyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H11N5/c1-10(2)5-7-4(3-6)8-9-5/h3,6H2,1-2H3,(H,7,8,9)

InChI-Schlüssel

DOJPFFJADLTHPX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NNC(=N1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.